molecular formula C6H3ClFI B1349366 2-Chloro-4-fluoroiodobenzene CAS No. 101335-11-9

2-Chloro-4-fluoroiodobenzene

Cat. No.: B1349366
CAS No.: 101335-11-9
M. Wt: 256.44 g/mol
InChI Key: POTCKVPDYXEGSV-UHFFFAOYSA-N
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Description

2-Chloro-4-fluoroiodobenzene is an organic compound with the molecular formula C6H3ClFI. It is a halogenated benzene derivative, characterized by the presence of chlorine, fluorine, and iodine atoms attached to a benzene ring.

Preparation Methods

The synthesis of 2-Chloro-4-fluoroiodobenzene can be achieved through several methods. One common approach involves the halogenation of aniline derivatives. For instance, 2-Iodo-5-chlorofluorobenzene can be prepared from aniline . Another method involves the chlorination of 2-chloro-4-fluorotoluene under high-pressure ultraviolet lamp irradiation, followed by hydrolysis and nitration reactions . Industrial production methods typically involve similar halogenation and substitution reactions, optimized for large-scale synthesis.

Chemical Reactions Analysis

2-Chloro-4-fluoroiodobenzene undergoes various types of chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-Chloro-4-fluoroiodobenzene primarily involves its reactivity as a halogenated benzene derivative. The presence of chlorine, fluorine, and iodine atoms makes it a versatile reagent for various chemical transformations. These halogen atoms can participate in electrophilic aromatic substitution reactions, nucleophilic substitution reactions, and cross-coupling reactions, enabling the formation of diverse chemical structures .

Comparison with Similar Compounds

2-Chloro-4-fluoroiodobenzene can be compared with other halogenated benzene derivatives, such as:

These comparisons highlight the unique combination of halogen atoms in this compound, which provides specific reactivity and versatility in organic synthesis.

Biological Activity

2-Chloro-4-fluoroiodobenzene, a halogenated aromatic compound, has garnered attention in various fields of biological and medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, including its interactions with enzymes, potential therapeutic applications, and toxicological profiles.

  • Molecular Formula: C6H3ClF I
  • Molecular Weight: 256.443 g/mol
  • CAS Number: 101335-11-9

This compound is characterized by the presence of multiple halogens, which can influence its reactivity and interactions with biological systems. Its unique combination of chlorine, fluorine, and iodine atoms makes it a versatile intermediate in organic synthesis and a candidate for various biological studies.

Enzyme Inhibition

One of the notable biological activities of this compound is its role as an inhibitor of cytochrome P450 enzymes. These enzymes are crucial for the metabolism of many drugs and xenobiotics in the liver. Studies have shown that this compound can interact with these enzymes, potentially altering drug metabolism pathways and leading to significant pharmacokinetic implications.

Antimicrobial Properties

Research has indicated that halogenated aromatic compounds, including this compound, may exhibit antimicrobial properties. The presence of halogens can enhance the lipophilicity of the compound, facilitating its penetration through microbial membranes. Some studies suggest that derivatives of this compound could be explored for their efficacy against various pathogens, although specific data on this compound's antimicrobial activity remains limited .

Cytotoxicity and Anticancer Activity

The cytotoxic effects of this compound have been investigated in various cancer cell lines. Preliminary findings suggest that this compound may induce apoptosis in certain cancer cells, potentially through the generation of reactive oxygen species (ROS) or by interfering with cellular signaling pathways . However, further research is needed to elucidate the mechanisms underlying these effects.

Acute Toxicity

According to safety data sheets, this compound is classified as an irritant. It may cause eye irritation and skin irritation upon contact. Long-term exposure has not been associated with chronic health effects in animal models; however, minimizing exposure is recommended due to potential irritant properties .

Endocrine Disruption

Current literature indicates no evidence supporting endocrine-disrupting properties associated with this compound. This finding is crucial for evaluating the safety of compounds intended for therapeutic applications .

Case Study: Cytochrome P450 Inhibition

A study examining the inhibition of cytochrome P450 enzymes demonstrated that this compound effectively inhibited CYP3A4 activity in vitro. This enzyme is responsible for metabolizing a significant proportion of pharmaceutical drugs. The inhibition was dose-dependent, suggesting potential interactions when co-administered with other medications .

Table: Summary of Biological Activities

Activity TypeObservationsReferences
Enzyme InhibitionInhibits cytochrome P450 enzymes (CYP3A4)
AntimicrobialPotential activity; further studies needed
CytotoxicityInduces apoptosis in cancer cell lines
ToxicityCauses skin and eye irritation; minimal chronic effects
Endocrine DisruptionNo evidence found

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Chloro-4-fluoroiodobenzene, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of halogenated aromatic compounds like this compound often involves sequential halogenation or coupling reactions. For example, iodination of pre-chlorinated/fluorinated benzene derivatives can be optimized using palladium catalysts (e.g., Pd(PPh₃)₄) and polar solvents (e.g., DMF or THF) to enhance yields . Screening catalyst systems (e.g., PdCl₂(dppf)) and adjusting solvent polarity (DMF vs. THF) can improve regioselectivity and reduce byproducts.

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming substitution patterns. For ¹H NMR, deshielding effects from electronegative substituents (Cl, F, I) will split aromatic proton signals into distinct multiplets. Infrared (IR) spectroscopy can identify C-I stretches (500–650 cm⁻¹) and C-F stretches (1100–1250 cm⁻¹). Mass spectrometry (MS) should show molecular ion peaks consistent with isotopic patterns of chlorine and iodine .

Q. What safety protocols are essential when handling halogenated aromatic compounds like this compound in laboratory settings?

  • Methodological Answer : Use fume hoods to avoid inhalation, and wear nitrile gloves and lab coats to prevent dermal exposure. Waste containing iodine or chlorine should be segregated and treated by professional waste management services to prevent environmental contamination. Refer to safety data sheets (SDS) for specific storage guidelines (e.g., inert atmospheres, low temperatures) .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to predict the reactivity and regioselectivity of this compound in cross-coupling reactions?

  • Methodological Answer : Hybrid functionals like B3-LYP or B3-P86, combined with basis sets such as 6-31G(d,p), provide accurate predictions of electronic properties and reaction pathways. DFT calculations can model the electron-withdrawing effects of Cl/F substituents, which influence oxidative addition steps in palladium-catalyzed couplings. Validate predictions with experimental kinetic data to refine computational models .

Q. What strategies can resolve discrepancies between computational predictions and experimental observations in the vibrational spectra of halogenated benzenes?

  • Methodological Answer : Apply scaling factors (e.g., 0.95–0.99 for B3-LYP/6-31G(d)) to harmonize DFT-calculated harmonic frequencies with experimental anharmonic vibrations. For low-frequency modes (<500 cm⁻¹), use larger scaling factors to account for basis set limitations. Compare computed IR/Raman spectra with experimental data to identify systematic errors in functional or basis set selection .

Q. How do solvent polarity and catalyst systems influence the efficiency of Stille reactions involving polyhalogenated benzene derivatives?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF) enhance the solubility of halogenated substrates and stabilize transition states in Stille couplings. Catalyst systems like Pd(PPh₃)₄ favor oxidative addition to iodine, while bulky ligands (e.g., dppf) reduce steric hindrance in meta-substituted systems. Optimize reaction temperatures (60–100°C) and stoichiometric ratios (1:1.2 substrate:catalyst) to maximize yields .

Q. Data Contradiction Analysis

Q. How should researchers address conflicting reports on the thermal stability of halogenated benzenes under varying reaction conditions?

  • Methodological Answer : Perform thermogravimetric analysis (TGA) under inert (N₂) and oxidative (O₂) atmospheres to assess decomposition pathways. Compare computational thermochemistry (e.g., Gibbs free energy of decomposition via DFT) with experimental TGA data. Discrepancies often arise from solvent interactions or impurities; use high-purity samples (>98%) and replicate conditions from literature sources .

Properties

IUPAC Name

2-chloro-4-fluoro-1-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClFI/c7-5-3-4(8)1-2-6(5)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POTCKVPDYXEGSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClFI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20371441
Record name 2-chloro-4-fluoro-1-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101335-11-9
Record name 2-Chloro-4-fluoro-1-iodobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=101335-11-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-chloro-4-fluoro-1-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzene, 2-chloro-4-fluoro-1-iodo
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.110.027
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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